DO 710

Description

BenchChem offers high-quality DO 710 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DO 710 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

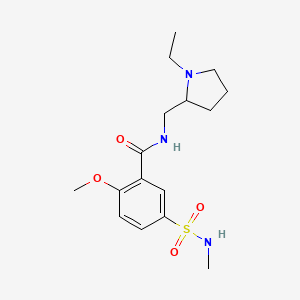

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-19-9-5-6-12(19)11-18-16(20)14-10-13(24(21,22)17-2)7-8-15(14)23-3/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYONKIGBXOVRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965814 | |

| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51489-20-4 | |

| Record name | DO 710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051489204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DO 710 (DOWSIL™ 710 Fluid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO 710, commercially known as DOWSIL™ 710 Fluid, is a silicone-based organic polymer.[1] It is not a therapeutic agent but rather an industrial fluid with specialized applications. Chemically, it is identified as polyphenylmethylsiloxane.[2][3] This fluid is distinguished by the presence of phenyl groups on the siloxane backbone, which imparts properties superior to standard polydimethylsiloxanes, particularly in terms of thermal stability, radiation resistance, and oxidative stability.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and typical characterization methodologies for DO 710. Given its nature as an industrial polymer, the discussion of "signaling pathways" is not applicable. Instead, this document focuses on the material science aspects relevant to researchers in chemistry and engineering.

Chemical Structure

DO 710 is a polyphenylmethylsiloxane, a polymer with a backbone of repeating silicon-oxygen (Si-O) units. Each silicon atom is also bonded to one methyl group (-CH₃) and one phenyl group (-C₆H₅). The general structure is represented by the formula [-Si(CH₃)(C₆H₅)O-]n.[4] The presence of the phenyl group is key to its enhanced thermal and oxidative stability compared to polydimethylsiloxane.

Caption: General repeating unit of Polyphenylmethylsiloxane.

Physicochemical Properties

The properties of DOWSIL™ 710 Fluid are summarized below. These values are typical and may vary between batches.

| Property | Value | Test Method |

| Appearance | Colorless to light straw liquid | - |

| Viscosity (at 25°C) | 500 mm²/s (cSt) | - |

| Specific Gravity (at 25°C) | 1.020–1.100 g/cm³ | - |

| Refractive Index (at 25°C) | 1.4900–1.5330 | - |

| Flash Point (Open Cup) | ≥300 °C | - |

| Freezing Point | ≤-40 °C | - |

| Volatility (250°C/2hr) | <1% | - |

| Service Temperature | -40°C to 232°C (continuous) | - |

| Radiation Resistance | Approx. 1.7 x 10⁸ rads | - |

| Volume Resistivity | 1 x 10¹³ ohm·cm | - |

Data compiled from various technical datasheets.[2][5][6]

Experimental Protocols

The characterization of polyphenylmethylsiloxane involves standard polymer analysis techniques to determine its structure, thermal properties, and purity.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the polymer and confirm its chemical structure.

Methodology:

-

A small sample of the fluid is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Alternatively, a thin film can be cast on a salt plate (e.g., KBr).

-

The sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed for characteristic absorption bands. Expected peaks include:

-

Si-O-Si stretching: A broad, strong band around 1100-1000 cm⁻¹.

-

Si-CH₃ bending: A sharp peak around 1260 cm⁻¹.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C=C stretching (aromatic ring): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.[7]

-

C-H stretching (aliphatic): Peaks around 2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the molecular structure and composition of the polymer.

Methodology:

-

A dilute solution of the polymer is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H NMR and ²⁹Si NMR spectra are acquired.

-

¹H NMR will show signals corresponding to the protons on the methyl and phenyl groups. The ratio of the integrals of these signals can confirm the relative abundance of these groups.

-

²⁹Si NMR provides information about the different silicon environments within the polymer chain.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer and its decomposition profile.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is monitored as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition. The char yield at the end of the experiment is a measure of the material's tendency to form a carbonaceous residue.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).

Methodology:

-

A small sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating, cooling, and reheating cycles).

-

The heat flow into or out of the sample relative to the reference is measured.

-

The glass transition is observed as a step change in the heat capacity in the DSC thermogram.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a polymer like DO 710.

Caption: A typical workflow for polymer characterization.

Applications

Due to its unique properties, DO 710 is utilized in several demanding applications:

-

High-Temperature Lubrication: It serves as a lubricant for instruments, bearings, and timing devices operating at temperatures from 0°C to 260°C.[3]

-

Heat Transfer Fluid: Its thermal stability makes it suitable as a heat exchange fluid in high-temperature baths and for heat treatment of metals.[3]

-

Radiation-Resistant Fluid: It is used in hydraulic systems and as a lubricant in environments with significant radiation exposure, such as in nuclear applications.[2][5]

-

Base Oil for Greases: It can be used as a base oil for high-temperature greases, often in combination with thickeners like molybdenum disulfide.[3]

References

- 1. chicchem.com [chicchem.com]

- 2. gluespec.com [gluespec.com]

- 3. DOWSIL™ 710 Fluid | Dow Inc. [dow.com]

- 4. Poly(methylphenylsiloxane) 450-550cSt 63148-58-3 [sigmaaldrich.com]

- 5. galindberg.se [galindberg.se]

- 6. Methyl Phenyl Polysiloxane TPD-255 | CAS NO: 68083-14-7 [topsilicone.com]

- 7. Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin [mdpi.com]

thermal stability of polyphenylmethylsiloxane fluids

An In-depth Technical Guide to the Thermal Stability of Polyphenylmethylsiloxane Fluids

Introduction

Polyphenylmethylsiloxane (PPMS) fluids are a class of silicone polymers characterized by a silicon-oxygen (siloxane) backbone with both phenyl and methyl groups attached to the silicon atoms. This unique chemical structure imparts a combination of desirable properties, including a wide operating temperature range, low viscosity change with temperature, and high resistance to shear stress.[1] A critical property for their application in high-temperature environments, such as in heat transfer fluids, high-temperature lubricants, and dielectric coolants, is their exceptional thermal stability.[1][2]

This guide provides a comprehensive overview of the thermal and thermo-oxidative stability of PPMS fluids. It delves into the mechanisms of degradation, factors influencing stability, and the standard experimental protocols used for evaluation.

Core Concepts: Thermal vs. Thermo-Oxidative Stability

The stability of PPMS fluids is highly dependent on the surrounding atmosphere. A distinction must be made between purely thermal stability and thermo-oxidative stability.

-

Thermal Stability (Inert Atmosphere): In the absence of oxygen (e.g., in a nitrogen or argon atmosphere), PPMS fluids are remarkably stable.[2] Degradation primarily occurs at very high temperatures through a depolymerization mechanism. This process involves the rearrangement and cleavage of the Si-O backbone, leading to the formation of low molecular weight, volatile cyclic siloxanes.[3][4] The temperature at which this degradation begins is known as the thermal activation point, which for phenyl-containing fluids is above 316°C (600°F).[2] This degradation is often initiated by residual acidic or basic impurities from the polymerization process.[5]

-

Thermo-oxidative Stability (Presence of Air/Oxygen): When exposed to air at elevated temperatures, the degradation mechanism changes significantly.[2] The primary pathway becomes the oxidation of the organic side groups (methyl and phenyl). This is a free-radical process where oxygen attacks the C-H bonds, leading to the formation of silanol (Si-OH) groups and cross-linking between polymer chains.[6][7] This cross-linking results in an increase in viscosity, eventually leading to the formation of a gel.[2] Phenyl groups are significantly more resistant to oxidative attack than methyl groups, which is a key reason for the enhanced stability of PPMS fluids compared to standard polydimethylsiloxane (PDMS).[1]

Factors Influencing Thermal Stability

Several factors determine the ultimate thermal stability of a polyphenylmethylsiloxane fluid.

-

Phenyl Group Content: The substitution of methyl groups with phenyl groups is the most critical factor for enhancing stability. Phenyl groups improve thermal properties through two primary mechanisms: they provide greater steric hindrance, which physically protects the Si-O-Si backbone from attack, and they are inherently less susceptible to oxidative degradation than methyl groups.[1] Consequently, an increase in phenyl content leads to improved oxidation resistance and higher thermal stability.[1][8]

-

Molecular Weight: Generally, higher molecular weight silicone fluids exhibit better thermal stability because more chemical bonds must be broken before significant degradation and volatilization occur.[9] However, in inert atmospheres, the degradation of lower molecular weight polysiloxanes can be dominated by an "unzipping" mechanism initiated at the chain ends. If these ends are more stable, lower molecular weight fluids can show good stability. Conversely, for higher molecular weight polymers, random chain scission and redistribution reactions become more predominant.

-

Impurities: The presence of residual catalysts from polymerization, such as strong acids or bases, can significantly reduce the thermal stability of polysiloxanes.[5] These impurities can lower the activation energy required for depolymerization, causing degradation to occur at lower temperatures.

-

Additives and Antioxidants: To further enhance thermo-oxidative stability, various additives can be incorporated into the fluid. Metal oxides and ferrocene derivatives have been shown to be effective heat-resistant additives.[6][7] They work by inhibiting the oxidative degradation of the side groups, thereby delaying the onset of viscosity increase and gelation.[6][7] For instance, poly(ferrocenyldiphenylsilane) (PFPS) has been shown to significantly improve the stability of PDMS at 300°C in air.[7]

Quantitative Data on Thermal Stability

The following tables summarize key quantitative data related to the thermal stability of PPMS and related silicone fluids.

Table 1: General Thermal Properties of Phenyl-Containing Silicone Fluids

| Property | Value | Reference |

| Service Temperature of Polyphenylmethylsiloxanes | -55 °C to 290 °C | [1] |

| Thermal Stability in Sealed, Oxygen-Free Systems | Stable for thousands of hours at 250 °C | [1] |

| Thermal Activation Point (Dimethyl Fluids) | ~316 °C (600 °F) | [2] |

| Thermal Activation Point (Phenyl-Containing Fluids) | Slightly higher than 316 °C | [2] |

Table 2: Thermo-oxidative Stability Enhancement with Additives at 300°C in Air

| Fluid Composition | Gel Time (hours) | Reference |

| Polydimethylsiloxane (PDMS) | 6.5 | [6] |

| PDMS + Poly(ferrocenyldimethylsilane) (PFMS) | 48 | [6] |

| PDMS + 0.05 wt% Poly(ferrocenyldiphenylsilane) (PFPS) | 312 | [6] |

Table 3: TGA Decomposition Temperatures of Polydimethylsiloxane (PDMS)

| Atmosphere | Onset of Decomposition | Notes | Reference |

| Inert (Nitrogen) | ~360 °C - 400 °C | Major products are cyclic oligomers.[3] Stability can be influenced by molecular weight. | [3][10] |

| Oxidative (Air) | Two-step weight loss, first step similar to inert atmosphere | Second step begins around 350°C, associated with oxidation of side groups.[10] | [10] |

Experimental Protocols for Stability Assessment

The thermal stability of PPMS fluids is evaluated using several standardized analytical techniques.

Thermogravimetric Analysis (TGA)

-

Principle: TGA is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.[11] It directly measures weight loss associated with volatilization or degradation.

-

Experimental Protocol:

-

A small, precise amount of the fluid sample (typically 5-10 mg) is placed into a sample pan (e.g., platinum or ceramic).[12]

-

The pan is placed on a high-precision microbalance located inside a furnace.[11]

-

The furnace is sealed, and a purge gas (e.g., nitrogen for thermal stability or air for thermo-oxidative stability) is introduced at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated from an initial temperature (e.g., 50°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).[12]

-

The instrument continuously records the sample's mass as a function of temperature.

-

-

Data Interpretation: The resulting TGA curve plots percent weight versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[11] The first derivative of this curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum degradation rate.[13]

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. It is particularly useful for determining the oxidative stability of materials.[9]

-

Experimental Protocol (for Oxidative Induction Temperature - OIT):

-

A small sample of the fluid is sealed in an aluminum pan. An empty, sealed pan serves as the reference.

-

The sample and reference are placed in the DSC cell and heated under an inert nitrogen atmosphere to a specified isothermal temperature.

-

Once the temperature stabilizes, the purge gas is switched from nitrogen to oxygen or air at a constant flow rate.

-

The instrument records the heat flow over time. The time from the introduction of oxygen until the onset of the exothermic peak (representing oxidation) is the OIT. A longer OIT indicates greater oxidative stability.

-

-

Data Interpretation: The OIT provides a relative measure of the material's resistance to oxidative degradation at a specific temperature.

Isothermal Aging and Gel Time Measurement

-

Principle: This method provides a practical assessment of a fluid's useful life under high-temperature oxidative conditions by measuring the time it takes to solidify (gel).[2]

-

Experimental Protocol:

-

A known volume of the PPMS fluid is placed in an open container, such as a glass beaker, to ensure exposure to air.

-

The container is placed in a high-temperature oven maintained at a constant test temperature (e.g., 250°C or 300°C).[6]

-

The state of the fluid is monitored periodically. The time at which the fluid ceases to flow and becomes a solid gel is recorded as the gel time.

-

-

Data Interpretation: Gel time is a direct and crucial parameter for applications where an increase in viscosity or solidification would lead to failure. A longer gel time signifies superior thermo-oxidative stability.[6]

Visualizations

The following diagrams illustrate the core chemical structures and degradation pathways discussed.

Caption: Chemical structure of a Polyphenylmethylsiloxane repeating unit.

Caption: Primary thermal degradation pathways for PPMS fluids.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 2. clearcoproducts.com [clearcoproducts.com]

- 3. researchgate.net [researchgate.net]

- 4. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

- 5. Thermal stability of polydimethylsiloxane. I. Deactivation of basic active centers | Semantic Scholar [semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. cms.chempoint.com [cms.chempoint.com]

- 9. deepseasilicone.com [deepseasilicone.com]

- 10. gelest.com [gelest.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Tuning Thermal and Mechanical Properties of Polydimethylsiloxane with Carbon Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. google.com [google.com]

A Technical Guide to High-Temperature Applications of Silicone Fluids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted world of silicone fluids in high-temperature applications. Silicone fluids, or polysiloxanes, are a versatile class of synthetic polymers renowned for their exceptional thermal and oxidative stability, making them indispensable in a wide array of demanding environments. This document provides a comprehensive overview of their properties, delineates the various types of silicone fluids and their specific high-temperature uses, and presents detailed experimental protocols for evaluating their performance.

Core Principles of Silicone Fluid Stability

The remarkable high-temperature stability of silicone fluids stems from the robust silicon-oxygen (Si-O) backbone of their molecular structure, which is significantly more stable than the carbon-carbon (C-C) bonds found in conventional hydrocarbon oils.[1] This inherent stability allows silicone fluids to maintain their critical properties over a broad temperature range, far exceeding the capabilities of many organic counterparts.[1]

Two primary classes of silicone fluids are distinguished by the organic groups attached to the siloxane backbone:

-

Dimethyl Silicone Fluids: These are the most common type, offering excellent thermal stability up to approximately 150°C in open systems.[2]

-

Phenylmethyl Silicone Fluids: The incorporation of phenyl groups into the polymer chain enhances thermal and oxidative stability, extending their operational range to 250°C and beyond in open systems.[3][4] The higher the phenyl content, the greater the resistance to high temperatures.[5]

Quantitative Data on High-Temperature Performance

The selection of a silicone fluid for a specific high-temperature application is dictated by its physical and chemical properties. The following tables summarize key quantitative data for different types of silicone fluids.

Table 1: Thermal Properties of Common Silicone Fluids

| Property | Dimethyl Silicone Fluid | Phenylmethyl Silicone Fluid | Test Method |

| Maximum Service Temperature (Open System) | ~150°C[2] | Up to 250°C[2][3] | ASTM D573 |

| Maximum Service Temperature (Closed System) | Not specified | Up to 315°C[6] | ASTM D573 |

| Flash Point (Open Cup) | >300°C (for viscosities ≥ 100 mPa·s)[7] | >288°C[8] | ASTM D92 |

| Fire Point (Open Cup) | Not specified | >288°C[8] | ASTM D92 |

| Auto-ignition Temperature | >420°C (for viscosities ≥ 100 mPa·s)[7] | Not specified | ASTM E659 |

| Pour Point | As low as -50°C[9] | As low as -65°C[9] | ASTM D97 |

| Thermal Conductivity (@ 50°C) | 0.15 W/(K·m)[7] | Not specified | ASTM D7984 |

Table 2: Viscosity-Temperature Characteristics

| Fluid Type | Viscosity at 25°C | Viscosity at 99°C | Viscosity-Temperature Coefficient (VTC) |

| PM-50 Phenylmethyl Silicone Fluid | 50 cSt | 14 cSt | 0.655 |

| PM-125 Phenylmethyl Silicone Fluid | 125 cSt | Not specified | 0.76 |

| DPDM-400 Diphenyl-Dimethylsiloxane | 400 cSt | Not specified | 0.82 |

Note: A lower VTC indicates less change in viscosity with temperature.

Key High-Temperature Applications

The unique properties of silicone fluids make them ideal for a variety of high-temperature applications across numerous industries.

-

Heat Transfer Fluids: Due to their excellent thermal stability and low volatility, silicone fluids are widely used as heat transfer media in applications such as oil baths, chemical reactors, and solar power systems.[10]

-

Dielectric Coolants: Their high dielectric strength and thermal stability make them suitable for use as coolants and insulators in transformers and other electrical components.[11][12]

-

High-Temperature Lubricants: Silicone fluids provide excellent lubrication for metal-on-plastic and metal-on-rubber components in high-temperature environments where conventional lubricants would degrade.[13]

-

Thermostatic Bath Fluids: Their wide operating temperature range and low viscosity change with temperature make them ideal for use in laboratory calibration and temperature control baths.[14][15]

-

Electronic Encapsulation and Potting: In the electronics industry, silicone fluids are used to encapsulate and protect sensitive components from heat, moisture, and vibration.[16]

Detailed Experimental Protocols

Accurate and reproducible characterization of silicone fluids at high temperatures is crucial for ensuring their suitability for specific applications. The following sections detail the methodologies for key experiments.

Thermal Stability (ASTM D573)

Objective: To evaluate the resistance of the silicone fluid to deterioration at elevated temperatures in an air oven.

Experimental Workflow:

Figure 1: Workflow for ASTM D573 Thermal Stability Test.

Methodology:

-

Sample Preparation: Prepare standardized specimens of the silicone fluid.

-

Conditioning: Place the specimens in a calibrated air oven set to the desired test temperature (e.g., 150°C, 250°C). The duration of the test can vary depending on the application requirements (e.g., 70 hours, 168 hours).

-

Post-Exposure Testing: After the specified duration, remove the specimens from the oven and allow them to cool to room temperature.[9]

-

Property Measurement: Measure key physical properties of the aged fluid, such as viscosity, color, and acid number, and compare them to the properties of the un-aged fluid.[1]

Flash and Fire Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the lowest temperature at which the vapor of the silicone fluid will ignite (flash point) and the temperature at which it will sustain combustion (fire point).

Experimental Workflow:

Figure 2: Workflow for ASTM D92 Flash and Fire Point Test.

Methodology:

-

Apparatus: A Cleveland Open Cup apparatus is used, consisting of a brass cup, a heating plate, and a test flame applicator.[14]

-

Procedure: The sample is poured into the cup to the specified level.[8] The fluid is then heated at a constant rate of 5 to 6°C per minute.[14] At regular temperature intervals, a small test flame is passed across the surface of the liquid.[5]

-

Flash Point: The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[4]

-

Fire Point: Heating is continued, and the fire point is the temperature at which the fluid sustains burning for at least 5 seconds.[8]

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the silicone fluid will flow under specified conditions.

Experimental Workflow:

Figure 3: Workflow for ASTM D97 Pour Point Test.

Methodology:

-

Sample Preparation: The sample is first heated to a temperature above its expected pour point to dissolve any thermal history.[17]

-

Cooling: The sample is then cooled at a specified rate in a cooling bath.[18]

-

Observation: At every 3°C interval, the test jar is removed from the bath and tilted to see if the fluid moves.[18]

-

Pour Point Determination: The pour point is recorded as 3°C above the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[17]

Oxidative Stability (Rancimat Method)

Objective: To determine the resistance of the silicone fluid to oxidation under accelerated conditions.

Experimental Workflow:

Figure 4: Workflow for the Rancimat Oxidative Stability Test.

Methodology:

-

Apparatus: A Rancimat instrument is used, which consists of a heating block for the sample vessels and a measuring unit to detect volatile oxidation products.[3]

-

Procedure: A known amount of the silicone fluid is placed in a reaction vessel and heated to a specific temperature (e.g., 120°C).[3] A continuous stream of purified air is passed through the sample.[15]

-

Detection: As the fluid oxidizes, it produces volatile organic acids. These are carried by the airstream into a measuring vessel containing deionized water, causing an increase in its conductivity.[10]

-

Induction Time: The time taken for the conductivity to start increasing rapidly is known as the induction time or Oxidative Stability Index (OSI), which is a measure of the fluid's resistance to oxidation.[15]

Logical Relationships and Signaling Pathways

The performance of silicone fluids at high temperatures is governed by the interplay of their chemical structure and the operational environment.

References

- 1. eurolab.net [eurolab.net]

- 2. store.astm.org [store.astm.org]

- 3. metrohm.com [metrohm.com]

- 4. laboratuar.com [laboratuar.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. matestlabs.com [matestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. nazhco.com [nazhco.com]

- 9. coirubber.com [coirubber.com]

- 10. news-medical.net [news-medical.net]

- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 12. silicorex.com [silicorex.com]

- 13. eyoungindustry.com [eyoungindustry.com]

- 14. scribd.com [scribd.com]

- 15. btsa.com [btsa.com]

- 16. scribd.com [scribd.com]

- 17. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 18. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Material Safety of DO 710 (DOWSIL™ 710 Fluid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety and properties of DO 710, commercially known as DOWSIL™ 710 Fluid. This fluid is a phenylmethyl polysiloxane, a type of silicone oil.[1][2] It is primarily utilized in industrial applications requiring high thermal stability, such as a heat transfer fluid, a lubricant for high-temperature instruments, and as a base oil for greases.[2][3][4] This document consolidates key safety and technical data from material safety data sheets and product information bulletins to support safe handling and informed use in research and development settings.

Section 1: Physical and Chemical Properties

DOWSIL™ 710 Fluid is a colorless to light straw-colored liquid with no odor.[5][6] It is characterized by its high flash point, low volatility at elevated temperatures, and a relatively flat viscosity-temperature slope.[7][8] These properties make it suitable for applications requiring stable performance over a wide temperature range. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to light straw liquid | [5][6] |

| Odor | Odorless | [5][6] |

| Specific Gravity @ 25°C | 1.11 | [5][6][9] |

| Viscosity @ 25°C | 500 cSt | [5][8] |

| Flash Point (Open Cup) | 302 °C / 575.6 °F | [8] |

| Flash Point (Closed Cup) | >101.1 °C / >214 °F | [5] |

| Autoignition Temperature | 488 °C / 910.4 °F | [8] |

| Boiling Point | > 35°C / 95°F | [5] |

| Freezing/Pour Point | -22 °C / -7.6 °F | [8] |

| Vapor Pressure @ 25°C | Negligible | [8] |

| Refractive Index @ 25°C | 1.533 | [8] |

| Thermal Conductivity @ 50°C | 0.14 W/(m.K) | [8] |

| Volatility (4 hours @ 250°C) | 3.0% | [8] |

| Chemical Stability | Stable under normal conditions. | [5] |

Section 2: Toxicological Profile

DOWSIL™ 710 Fluid is not classified as a hazardous substance or mixture.[1] It exhibits a very low order of toxicity based on available data. Acute toxicity studies in animals show a high LD50 value, indicating that harmful effects from swallowing small amounts are not anticipated.[2] It is not found to be a skin or eye irritant in rabbit studies.[1] Furthermore, it is not classified as a carcinogen by IARC, OSHA, or NTP.[1] A summary of the toxicological data is provided in Table 2.

| Toxicological Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 15,000 mg/kg | Rat | [1][2] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | [1] |

| Serious Eye Damage/Irritation | No eye irritation | Rabbit | [1] |

| Skin Sensitization | Not classified | - | [1] |

| Respiratory Sensitization | Not classified | - | [1] |

| Germ Cell Mutagenicity | Not classified | - | [1] |

| Carcinogenicity | Not classified | - | [1] |

| Reproductive Toxicity | Not classified | - | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Not classified | - | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | - | [1] |

| Aspiration Toxicity | Not classified | - | [1] |

Experimental Protocols

The provided Safety Data Sheets cite the results of toxicological studies but do not detail the specific experimental methodologies, such as the specific test guidelines (e.g., OECD, EPA) followed. This level of detail is typically found in proprietary full study reports, which are not publicly available. The data suggests that standard acute toxicity and irritation studies were performed. For instance, the acute oral toxicity was determined in rats, and skin and eye irritation were assessed in rabbits, which are standard models for these endpoints.[1][2]

Section 3: Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial for maintaining the integrity of DOWSIL™ 710 Fluid and ensuring personnel safety.

Handling

Handle in accordance with good industrial hygiene and safety practices.[1] Use only with adequate ventilation.[1] Avoid eye contact.[5] Take care to prevent spills and minimize release to the environment.[1] At elevated temperatures (in air above 149°C or 300°F), traces of benzene, a carcinogen, may form.[10] In such cases, provide ventilation to control vapor exposure within inhalation guidelines.[10]

Storage

Store in properly labeled containers.[1] Keep containers tightly closed in a cool, well-ventilated place.[9] Avoid contact with strong oxidizing agents, as they can cause a reaction.[5]

Personal Protective Equipment (PPE)

Under normal conditions of use, the requirements for personal protective equipment are minimal.

-

Respiratory Protection: No personal respiratory protective equipment is normally required.[1]

-

Hand Protection: Washing at mealtimes and at the end of a shift is adequate. No special protection is needed.[5]

-

Eye Protection: Use safety glasses as a minimum.[5]

-

Skin and Body Protection: No special protection is needed.[5]

The following diagram outlines the logical workflow for personal protection when handling DOWSIL™ 710 Fluid.

References

- 1. lentusllc.com [lentusllc.com]

- 2. DOWSIL™ 710 Fluid | Dow Inc. [dow.com]

- 3. conro.com [conro.com]

- 4. Silicone Heat Transfer Fluid - GW United Silicones [gwunitedsilicones.com]

- 5. DOWSIL™ 710 Silicone Fluid | Silmid [silmid.com]

- 6. instrumart.com [instrumart.com]

- 7. Dow DOWSIL™ 710 Silicone Fluid Clear 4 kg Jug [ellsworth.com]

- 8. ecommapi.krayden.com [ecommapi.krayden.com]

- 9. Dow Corning- 710 SIlicone Fluid | Paisley Products of Canada Inc. [paisleyproducts.com]

- 10. dow.com [dow.com]

An In-depth Technical Guide to the Mechanism of Action of DO 710 (DOWSIL™ 710 Fluid) as a Lubricant

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DOWSIL™ 710 Fluid, a polyphenylmethylsiloxane (PFMS), is a high-performance synthetic lubricant engineered for applications demanding exceptional thermal stability, low volatility, and reliable performance across a wide temperature spectrum. Its unique mechanism of action is derived from its molecular structure, which combines a flexible siloxane backbone with bulky phenyl groups. This composition allows for the formation of a robust, low-friction lubricating film that provides superior protection against wear, particularly in high-temperature and high-radiation environments. This guide provides a detailed examination of its core lubricating mechanism, summarizes its key performance data, outlines the experimental protocols for its characterization, and visualizes the underlying scientific principles.

Core Mechanism of Action

The lubricating efficacy of DOWSIL™ 710 Fluid is rooted in the principles of boundary and thin-film lubrication, dictated by its polyphenylmethylsiloxane chemistry.

Molecular Structure and Surface Interaction

The fundamental structure of DOWSIL™ 710 consists of a repeating silicon-oxygen (Si-O) backbone, with both methyl (-CH₃) and phenyl (-C₆H₅) groups attached to the silicon atoms. This structure is critical to its function:

-

Siloxane Backbone: The Si-O bonds are highly flexible and possess a large bond angle, giving the fluid a low viscosity-temperature coefficient. This allows it to maintain a consistent viscosity and lubricating film over a broad range of temperatures.

-

Phenyl Groups: The presence of phenyl groups is a key differentiator from standard polydimethylsiloxane (PDMS) fluids. These bulky, aromatic rings contribute significantly to the lubricant's performance in several ways:

-

Enhanced Thermal and Oxidative Stability: The phenyl groups act as energy sinks, dissipating thermal energy and protecting the Si-O backbone from degradation at high temperatures. This results in higher onset oxidation temperatures compared to standard silicones.[1]

-

Improved Load-Carrying Capacity: The steric hindrance provided by the phenyl groups increases the fluid's film strength, allowing it to withstand higher pressures and prevent direct metal-to-metal contact under load.[1]

-

Radiation Resistance: The aromatic rings are effective at absorbing and dissipating radiation energy, which prevents the breakdown of the polymer chains and preserves the lubricant's properties in high-radiation environments.

-

Lubrication Regime and Film Formation

Under operating conditions, DOWSIL™ 710 functions primarily through a boundary lubrication mechanism. The molecules align on the lubricated surfaces, but unlike some lubricants that form strong physiochemical bonds, silicone fluids tend to lay flat on the surface.[2] The lubrication is therefore highly dependent on the fluid's viscous properties under pressure.[2]

The mechanism can be visualized as the formation of a thin, durable film that separates moving surfaces. The phenyl groups enhance the intermolecular interactions, creating a more robust film that resists being squeezed out from between the contact surfaces, thereby reducing friction and preventing wear.

// Details Details [shape=note, fillcolor="#FBBC05", fontcolor="#202124", label="Key Structural Features:\n- Flexible Si-O Backbone\n- Bulky Phenyl Groups\n- Methyl Groups"]; Details -> Structure [style=dashed, color="#4285F4"]; } enddot Caption: Logical flow of the lubrication mechanism of DOWSIL™ 710.

Quantitative Data Presentation

The physical and performance properties of DOWSIL™ 710 Fluid are summarized below. Data is compiled from manufacturer technical data sheets.

Table 1: Physical and Thermal Properties

| Property | Value | Test Method (Typical) |

| Chemical Type | Polyphenylmethylsiloxane | - |

| Appearance | Colorless to light straw liquid | Visual |

| Viscosity @ 25°C | 500 mm²/s (cSt) | ASTM D445 |

| Specific Gravity @ 25°C | 1.11 | - |

| Pour Point | -22 °C | - |

| Flash Point (Open Cup) | 302 °C | ASTM D92 |

| Service Temperature Range | -57°C to 232°C | - |

| Volatile Content | 3% | - |

| Refractive Index | 1.5330 | - |

Table 2: Electrical Properties

| Property | Value | Test Method (Typical) |

| Dielectric Strength | 13.8 kV/mm | - |

| Volume Resistivity | 1 x 10¹³ ohm·cm | - |

| Dielectric Constant | 2.77 | - |

Experimental Protocols

The following sections detail the standardized methodologies used to determine the key performance characteristics of lubricants like DOWSIL™ 710.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3]

-

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

-

Procedure:

-

A fixed volume of the lubricant is introduced into the viscometer tube.

-

The tube is placed in a temperature-controlled bath (e.g., 25°C) until it reaches thermal equilibrium.[4]

-

The fluid is drawn up through the capillary to a point above the upper timing mark.

-

The fluid is allowed to flow down under gravity.

-

The time taken for the fluid's meniscus to pass between the upper and lower timing marks is accurately measured.

-

The kinematic viscosity (in mm²/s or cSt) is calculated by multiplying the measured flow time by the viscometer's calibration constant.[4][5]

-

Flash Point (ASTM D92)

This test method determines the flash and fire points of petroleum products using a Cleveland Open Cup apparatus. It is applicable for fluids with flash points above 79°C.[6]

-

Apparatus: Cleveland Open Cup apparatus (brass cup, heating plate), temperature measuring device, test flame applicator.

-

Procedure:

-

The sample is placed into the brass cup up to a specified filling mark.

-

The sample is heated at a controlled, steady rate.[7]

-

A small test flame is passed horizontally across the surface of the cup at specified temperature intervals.[1][7]

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite in a brief flash.[6][7]

-

Wear Preventive Characteristics (ASTM D4172)

This is a standard method for evaluating the anti-wear properties of fluid lubricants in sliding contact using a Four-Ball Wear Test Machine.[3][5]

-

Apparatus: Four-Ball Wear Test Machine, steel balls (typically AISI 52100 steel), microscope for wear scar measurement.

-

Procedure:

-

Three steel balls are clamped together in a cup containing the lubricant under test.

-

A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

-

After the test, the stationary balls are removed, cleaned, and the average diameter of the wear scars that have formed is measured using a microscope.[3]

-

A smaller average wear scar diameter indicates superior anti-wear properties of the lubricant.[3]

-

Conclusion

DOWSIL™ 710 Fluid provides effective lubrication through a mechanism deeply tied to its polyphenylmethylsiloxane structure. The synergy between its flexible siloxane backbone and the stabilizing phenyl side groups allows it to form a durable, thermally-resistant lubricating film. This film effectively separates surfaces under boundary conditions, minimizing friction and wear across an exceptionally wide range of operating temperatures. Its performance, quantifiable through standardized tests like ASTM D445, D92, and D4172, makes it a superior choice for demanding applications where reliability and stability are paramount.

References

- 1. dupont.co.jp [dupont.co.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]

- 4. Shin-Etsu Silicone : Silicone Fluids:The Unique Properties of Silicones [shinetsusilicone-global.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey through drug discovery and development. From facilitating initial screening and synthesis to enabling formulation and manufacturing, a comprehensive understanding of an API's solubility characteristics is paramount. This technical guide provides a framework for determining and understanding the solubility of a novel compound, hypothetically designated as "DO 710," in a range of organic solvents. It outlines standardized experimental protocols, provides a structure for data presentation, and illustrates a typical workflow for solubility assessment. While specific quantitative data for a compound publicly identified as "DO 710" is not available, this guide serves as a comprehensive methodology for researchers to apply to their compounds of interest.

Introduction to Solubility in Drug Development

Solubility, the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. In the context of organic solvents, solubility data is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Pre-formulation Studies: Informing the choice of excipients and delivery systems.

-

Analytical Method Development: Preparing stock solutions and standards for various assays.

-

Toxicity Studies: Enabling the preparation of dosing solutions for in vitro and in vivo testing.

Poor solubility can be a major hurdle, leading to challenges in formulation, variable bioavailability, and ultimately, the failure of promising drug candidates.[1] Therefore, a systematic approach to determining solubility in a variety of organic solvents is a fundamental step in the characterization of any new chemical entity.

Data Presentation: Solubility of a Novel Compound

A systematic presentation of solubility data is essential for comparative analysis and informed decision-making. The following table provides a template for summarizing the solubility of a novel compound in various organic solvents at a specified temperature.

Table 1: Illustrative Solubility Data for a Novel Compound in Organic Solvents at 25°C

| Organic Solvent | Chemical Class | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Method |

| n-Hexane | Alkane | 1.88 | Data Not Available | Shake-Flask |

| Toluene | Aromatic Hydrocarbon | 2.38 | Data Not Available | Shake-Flask |

| Dichloromethane | Halogenated Hydrocarbon | 9.08 | Data Not Available | Shake-Flask |

| Acetone | Ketone | 21.0 | Data Not Available | Shake-Flask |

| Ethanol | Alcohol | 24.5 | Data Not Available | Shake-Flask |

| Acetonitrile | Nitrile | 37.5 | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Data Not Available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | Amide | 36.7 | Data Not Available | Shake-Flask |

Note: The dielectric constant is a measure of a solvent's polarity. This table is a template; actual data would be populated based on experimental results.

Experimental Protocols

Accurate and reproducible solubility data relies on well-defined experimental protocols. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[2][3] For higher throughput screening in early discovery, kinetic solubility assays are often employed.[4][5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[2][7]

Materials:

-

Novel compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-72 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[1] Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][5][6][8] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[2][5]

Materials:

-

Compound stock solution (typically 10-20 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance.[2][4]

Procedure:

-

Plate Preparation: Dispense serial dilutions of the compound's DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well.

-

Incubation and Mixing: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[4]

-

Precipitation Detection: Measure the turbidity (precipitation) in each well using a nephelometer or by measuring light absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which the turbidity signal significantly increases above the background.

Visualization of Experimental Workflow

Visualizing the workflow for solubility determination can aid in understanding the logical progression of experiments from early screening to detailed characterization.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Viscosity Index of DOWSIL™ 710 Fluid

This technical guide provides a comprehensive analysis of the viscosity index of DOWSIL™ 710 Fluid, a methyl phenyl silicone oil. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the material's properties for their applications. It is important to note that DOWSIL™ 710 Fluid is neither tested nor represented as suitable for medical or pharmaceutical uses.

Executive Summary

DOWSIL™ 710 Fluid is a high-temperature resistant silicone fluid with a nominal viscosity of 500 cSt at 25°C. While a specific Viscosity Index (VI) is not directly provided in the manufacturer's technical data sheets, its "relatively flat viscosity temperature slope" and a documented Viscosity-Temperature Coefficient (VTC) of 0.84 suggest a high VI, indicating minimal change in viscosity with temperature fluctuations. This guide outlines the methodology to estimate the Viscosity Index based on available data and established standards.

Quantitative Data Summary

The following table summarizes the key physical properties of DOWSIL™ 710 Fluid relevant to its viscosity characteristics.

| Property | Value | Unit |

| Chemical Composition | Methyl phenyl silicone oil | - |

| Viscosity at 25°C | 450 - 550 | mm²/s (cSt) |

| Viscosity/Temperature Coefficient | 0.79 - 0.84 | - |

| Specific Gravity at 25°C | 1.100 - 1.106 | - |

| Flash Point (Cleveland Open Cup) | ≥ 300 | °C |

Experimental Protocols

Determination of Kinematic Viscosity

The kinematic viscosity of DOWSIL™ 710 Fluid at various temperatures can be determined following the ASTM D445 standard test method.

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is placed in a constant temperature bath with a precision of ±0.02°C.

-

Sample Preparation: The DOWSIL™ 710 Fluid sample is brought to the test temperature in the viscometer.

-

Measurement: The time taken for a fixed volume of the fluid to flow under gravity through the capillary of the viscometer is accurately measured.

-

Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Calculation of Viscosity Index (VI)

The Viscosity Index is calculated according to the ASTM D2270 standard practice, which requires the kinematic viscosities of the fluid at 40°C and 100°C.

Methodology:

-

Viscosity Measurement: Determine the kinematic viscosity of DOWSIL™ 710 Fluid at 40°C (U) and 100°C (Y) using the protocol described in section 3.1.

-

Reference Values: From the ASTM D2270 standard, obtain the values for L and H, which are the kinematic viscosities at 40°C of two reference oils that have the same kinematic viscosity at 100°C as the test fluid, but with Viscosity Indices of 0 and 100, respectively.

-

Calculation: The Viscosity Index (VI) is calculated using the following formula:

VI = [(L - U) / (L - H)] * 100

Where:

-

U = Kinematic viscosity of the test fluid at 40°C

-

Y = Kinematic viscosity of the test fluid at 100°C

-

L = Kinematic viscosity at 40°C of a reference oil with a VI of 0 and the same viscosity at 100°C as the test fluid

-

H = Kinematic viscosity at 40°C of a reference oil with a VI of 100 and the same viscosity at 100°C as the test fluid

-

Estimated Viscosity Index of DOWSIL™ 710 Fluid

Visualizations

Experimental Workflow for Viscosity Index Determination

Caption: Workflow for determining the Viscosity Index of DOWSIL™ 710 Fluid.

Logical Relationship of Viscosity Index

Caption: Relationship between temperature, viscosity change, and Viscosity Index.

An In-depth Technical Guide to DO 710 Fluid

This technical guide provides a comprehensive overview of DO 710 fluid, a high-performance silicone fluid engineered for demanding industrial applications. It is intended for researchers, scientists, and drug development professionals who require detailed information on its properties, chemical nature, and operational parameters. This document collates and presents quantitative data from various technical sources, outlines its primary applications, and visualizes its chemical structure and a typical application workflow.

Core Composition and Chemical Identity

DO 710 Fluid is a polyphenylmethylsiloxane, also described as a methyl phenyl silicone oil.[1][2][3] This chemical structure, which incorporates both methyl and phenyl groups on the siloxane backbone, imparts a unique combination of properties that distinguish it from standard polydimethylsiloxane (PDMS) fluids.[3][4] The presence of phenyl groups enhances thermal stability, oxidation resistance, and radiation resistance.[3][5]

The fundamental chemical structure of a polyphenylmethylsiloxane, the class of polymer to which DO 710 fluid belongs, is depicted in the diagram below. The structure consists of a repeating silicon-oxygen backbone with attached methyl (CH₃) and phenyl (C₆H₅) groups.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative properties of DO 710 fluid, compiled from technical data sheets. These values are typical and should not be used for specification purposes without consulting the manufacturer.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Type | Polyphenylmethylsiloxane[2][6] |

| Appearance | Colorless to pale yellowish brown liquid[1] |

| Viscosity at 25°C | 450–550 mm²/s (or cSt)[1] |

| Specific Gravity at 25°C | 1.100–1.106[1] |

| Refractive Index at 25°C | 1.5300–1.5380[1] |

| Color, APHA | ≤ 150[1] |

Table 2: Thermal Properties

| Property | Value |

| Operating Temperature Range | 0°C to 260°C[2] |

| High-Temperature Stability (Continuous Use) | Up to 232°C[2][7] |

| Low-Temperature Pour Point (Estimated) | -22°C (-8°F)[7] |

| Flash Point (Cleveland Open Cup) | ≥ 302°C (575°F)[1][7] |

| Fire Point (Estimated) | > 343°C (> 650°F)[7] |

| Autoignition Temperature (Estimated) | 487°C (910°F)[7] |

| Volatile Content (% by weight after 4 hr at 250°C) | 3.0[7] |

| Thermal Conductivity at 50°C (g-Cal/cm²-sec-°C) | 0.00035[7] |

| Specific Heat at 100°C | 0.391[7] |

Table 3: Electrical and Other Properties

| Property | Value |

| Volume Resistivity | 1 x 10¹³ ohm·cm[8] |

| Dielectric Strength | 14 kV/mm[8] |

| Dissipation Factor at 25°C, 100 Hz | 0.00200[8] |

| Dissipation Factor at 25°C, 100 kHz | 0.00020[8] |

| Radiation Resistance | Approximately 1.7 x 10⁸ rads[9][10] |

| Shelf Life (unopened, at or below 32°C) | 60 months from date of production[7][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the properties listed above are not publicly available in the reviewed literature. The technical data sheets generally refer to standard testing methodologies without specifying the exact standards (e.g., ASTM, ISO). For instance, the dielectric strength is noted to be tested with a "2.5 mm gap, rapid rise" method.[8] For precise methodological details, direct consultation with the manufacturer, Dow, is recommended.

Key Applications and Functional Roles

DO 710 fluid's unique properties make it suitable for a range of specialized applications:

-

Heat Transfer Medium : Due to its excellent thermal stability and high flash point, it is used in high-temperature baths for heat treating specialty metals and in heat exchange fluids for research apparatus.[2][11]

-

High-Temperature Lubricant : It serves as a lubricant for timing devices, instruments, and bearings that operate at temperatures from 0°C to 260°C.[2] It is also used as a base oil for high-temperature greases.[2][11]

-

Hydraulic Fluid : In applications requiring radiation resistance, such as in nuclear plants, it is used in hydraulic arrestors (snubbers) and hydraulically actuated valves.[8][12]

-

Release Agent : Its high refractive index and heat resistance make it suitable as a release agent for high refractive index polymers like polycarbonate.[1]

-

Insulating Oil : It is also employed as an insulating oil in high-pressure applications.[11]

The following diagram illustrates a typical workflow for the application of DO 710 fluid as a heat transfer medium in a high-temperature bath.

Handling and Safety

Users must consult the product's Safety Data Sheet (SDS) for complete safety and handling information. This product is not tested or represented as suitable for medical or pharmaceutical uses.[1] Proper disposal should be in accordance with all local, state, and federal regulations.[1]

Conclusion

DO 710 fluid is a specialized polyphenylmethylsiloxane with superior thermal stability, a wide operating temperature range, and excellent radiation resistance. Its well-documented physical, thermal, and electrical properties make it a reliable choice for demanding applications in lubrication, heat transfer, and hydraulics, particularly in environments with high temperatures or radiation exposure. While detailed experimental protocols are proprietary, the provided data offers a strong foundation for its application in research and industrial settings.

References

- 1. dow.com [dow.com]

- 2. DOWSIL™ 710 Fluid | Dow Inc. [dow.com]

- 3. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]

- 4. silicorex.com [silicorex.com]

- 5. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 6. gelest.com [gelest.com]

- 7. ecommapi.krayden.com [ecommapi.krayden.com]

- 8. Dow Dowsil 710 Fluid Applications where radiation exposure exists, Lubricant Polyphenylmethylsiloxane 1-Part Fluid datasheet [gluespec.com]

- 9. DOWSIL™ 710 Silicone Fluid | Silmid [silmid.com]

- 10. galindberg.se [galindberg.se]

- 11. Phenyl Silicone Fluid [hubeistarchem.com]

- 12. Dow DOWSIL™ 710 Silicone Fluid Clear 4 kg Jug [ellsworth.com]

Methodological & Application

Application Notes and Protocols for DO 710 as a High-Temperature Lubricant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DO 710 (DOWSIL™ 710 Fluid) as a high-temperature lubricant in various research and development applications. This document outlines the material's key properties, detailed experimental protocols for performance evaluation, and an overview of its lubrication and thermal degradation mechanisms.

Introduction to DO 710 Fluid

DO 710, commercially known as DOWSIL™ 710 Fluid, is a polyphenylmethylsiloxane-based fluid renowned for its exceptional thermal stability and performance at elevated temperatures.[1][2][3] Its chemical structure, which incorporates phenyl groups, imparts high resistance to oxidation and thermal degradation, making it a suitable lubricant for applications where conventional mineral oils or other synthetic fluids would fail.[4] It finds use in lubricating timing devices, instruments, and bearings operating at temperatures ranging from 0°C to 260°C.[1]

Data Presentation: Physical and Thermal Properties

The following tables summarize the key physical and thermal properties of DO 710 Fluid. This data is essential for designing experiments and understanding the lubricant's behavior under specific operating conditions.

Table 1: General and Physical Properties of DOWSIL™ 710 Fluid

| Property | Value | Units |

| Appearance | Colorless to light straw liquid | - |

| Chemical Type | Polyphenylmethylsiloxane | - |

| Viscosity at 25°C | 500 | mm²/s |

| Specific Gravity at 25°C | 1.110 | - |

| Flash Point (Open Cup) | >302 (>575) | °C (°F) |

| Pour Point | -22 | °C |

| Refractive Index at 25°C | 1.5330 | - |

| Volatility (24 hrs at 200°C) | <2 | % |

Source: DOWSIL™ 710 Fluid Technical Data Sheet[5][6]

Table 2: Thermal Properties of DOWSIL™ 710 Fluid

| Property | Value | Units |

| Service Temperature Range | 0 to 260 | °C |

| Thermal Conductivity at 25°C | 0.14 | W/m·K |

| Specific Heat at 25°C | 1.42 | J/g·°C |

Source: DOWSIL™ 710 Fluid Technical Data Sheet and general silicone fluid data[2][7][8]

Experimental Protocols

The following are detailed protocols for evaluating the performance of DO 710 as a high-temperature lubricant. These are based on standardized ASTM test methods.

Protocol 1: High-Temperature Bearing Life Test (Adapted from ASTM D3336)

This protocol evaluates the endurance and performance of DO 710 in ball bearings operating at high temperatures and speeds.

Objective: To determine the functional life of DO 710 as a lubricant in high-temperature bearing applications.

Materials and Equipment:

-

High-temperature grease life tester

-

SAE No. 204 size ball bearings

-

Syringe for lubricant application

-

Solvents for cleaning (e.g., heptane, isopropanol)

-

Oven for drying bearings

-

DO 710 Fluid

Procedure:

-

Bearing Preparation: Thoroughly clean the test bearings with a suitable solvent to remove any preservative oils. Dry the bearings completely in an oven.

-

Lubricant Application: Apply a precise amount of DO 710 Fluid to the clean, dry bearing. The amount will depend on the bearing size and test parameters, but a typical starting point is to fill 30-50% of the free space within the bearing.

-

Test Setup: Install the lubricated bearing into the high-temperature grease life tester.

-

Test Operation:

-

Data Collection: Monitor the bearing temperature and the power consumption of the drive motor. An increase in either of these parameters can indicate lubricant degradation and impending bearing failure.

-

Analysis: Record the total operating hours until failure. A longer life indicates better high-temperature performance of the lubricant.

Protocol 2: Wear Preventive Characteristics (Adapted from ASTM D4172 - Four-Ball Method)

This protocol assesses the anti-wear properties of DO 710 under controlled high-temperature and load conditions.

Objective: To evaluate the ability of DO 710 to protect against wear in sliding steel-on-steel contacts at elevated temperatures.

Materials and Equipment:

-

Four-Ball Wear Test Machine

-

Steel test balls (grade 25)

-

Microscope for measuring wear scars

-

Solvents for cleaning

-

DO 710 Fluid

Procedure:

-

Ball Cleaning: Thoroughly clean the four steel balls with a suitable solvent and dry them completely.

-

Test Setup:

-

Place three of the clean balls in the test cup.

-

Add enough DO 710 Fluid to cover the three balls.

-

Place the fourth ball in the chuck that will hold it in place above the three stationary balls.

-

-

Test Operation:

-

Wear Scar Measurement:

-

After the test, disassemble the apparatus and clean the three lower balls with solvent.

-

Using a microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

-

-

Analysis: Calculate the average wear scar diameter. A smaller average wear scar indicates better anti-wear properties of the lubricant.

Lubrication and Degradation Mechanism

The high-temperature stability of DO 710 is attributed to the presence of phenyl groups on the siloxane backbone. These groups provide steric hindrance and have a higher resistance to oxidation compared to methyl groups found in standard polydimethylsiloxanes.[13]

At elevated temperatures, two primary degradation pathways can occur:

-

Depolymerization: At lower to moderate high temperatures, the siloxane chain can undergo rearrangement, leading to the formation of volatile cyclic siloxanes. This process is often initiated at the chain ends.

-

Oxidative Degradation: In the presence of oxygen, the organic side chains (methyl and phenyl groups) can oxidize. This can lead to cross-linking of the polymer chains, causing an increase in viscosity and eventually the formation of gel-like or solid deposits. The phenyl groups in DO 710 significantly inhibit this process compared to standard silicone fluids.

The lubrication mechanism of DO 710 at high temperatures relies on the formation of a stable, thin lubricating film on the metal surfaces. This film reduces friction and wear. The fluid's low volatility and high viscosity index ensure that an effective lubricating film is maintained even at high operating temperatures.[14]

High-Temperature Lubrication and Degradation Pathway

Caption: High-temperature lubrication and degradation pathways of DO 710.

Experimental Workflow for Lubricant Evaluation

Caption: Experimental workflow for evaluating DO 710 performance.

Safety and Handling

-

Always refer to the Safety Data Sheet (SDS) for DO 710 before use.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ensure adequate ventilation when working with the fluid at high temperatures.

-

Store in a cool, dry place in its original sealed container.

Conclusion

DO 710 (DOWSIL™ 710 Fluid) is a high-performance lubricant well-suited for demanding high-temperature applications. Its robust thermal stability and excellent lubricating properties provide extended operational life and protection against wear. The experimental protocols provided herein offer a standardized approach to quantifying its performance, enabling researchers and professionals to effectively integrate this material into their specific applications.

References

- 1. dow.com [dow.com]

- 2. Dow Dowsil 710 Fluid Applications where radiation exposure exists, Lubricant Polyphenylmethylsiloxane 1-Part Fluid datasheet [gluespec.com]

- 3. costenoble.de [costenoble.de]

- 4. maconresearch.com [maconresearch.com]

- 5. ecommapi.krayden.com [ecommapi.krayden.com]

- 6. dow.com [dow.com]

- 7. Shin-Etsu Silicone : Silicone Fluids:The Unique Properties of Silicones [shinetsusilicone-global.com]

- 8. silicorex.com [silicorex.com]

- 9. petrolube.com [petrolube.com]

- 10. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]

- 11. koehlerinstrument.com [koehlerinstrument.com]

- 12. Wear Preventive Characteristics - Savant Labs [savantlab.com]

- 13. store.astm.org [store.astm.org]

- 14. deepseasilicone.com [deepseasilicone.com]

Application Notes and Protocols for DO 710 as a Heat Transfer Fluid in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the effective use of DO 710, a phenylmethyl polysiloxane fluid, as a high-temperature heat transfer medium in various laboratory settings. Its exceptional thermal stability, low volatility, and chemical inertness make it a superior choice for applications demanding precise and uniform temperature control.[1][2]

Physical and Thermal Properties of DO 710

Understanding the physical properties of DO 710 is crucial for designing and executing successful experiments. The following table summarizes key quantitative data for easy reference and comparison.

| Property | Value | Units | Notes |

| Appearance | Clear, light straw colored liquid | - | - |

| Viscosity at 25°C | 500 | cSt | [2] |

| Operating Temperature Range (Open System) | 25°C to 250°C | °C | [3] |

| Operating Temperature Range (Closed System) | 25°C to 300°C | °C | [3] |

| Flash Point (Open Cup) | > 302 | °C | [4] |

| Fire Point | > 343 | °C | [2] |

| Autoignition Temperature | > 482 | °C | [2] |

| Pour Point | -57 | °C | [1] |

| Thermal Conductivity at 38°C | 0.144 | W/m·K | [5] |

| Specific Heat | ~1.51 | J/g·K | [6] |

| Density at 25°C | ~0.93 | g/cm³ | [6] |

Key Applications in a Laboratory Setting

DO 710 is ideally suited for a range of applications where precise temperature control is paramount.

-

High-Temperature Chemical Synthesis: Maintaining uniform temperature for reactions requiring elevated temperatures.

-

Jacketed Reactor Heating: Circulating through the jacket of a reactor to control the temperature of the contents.[7]

-

Thermostatic Baths: Use in high-temperature baths for material testing, calibration of sensors, and other applications.[1][4]

-

Heat Treating of Metals and Polymers: Providing a stable thermal environment for annealing and other heat treatment processes.[4]

-

Solar Thermal Systems: Acting as a fluid to absorb and transport solar energy in laboratory-scale setups.[7]

Experimental Protocol: High-Temperature Synthesis in a Jacketed Reactor

This protocol outlines the use of DO 710 as a heat transfer fluid for a chemical synthesis reaction requiring a stable temperature of 200°C in a 1L jacketed glass reactor.

3.1 Materials and Equipment

-

DO 710 Heat Transfer Fluid

-

1L Jacketed Glass Reactor

-

Recirculating Heater/Chiller with a temperature range up to 250°C

-

Insulated tubing compatible with high temperatures

-

Appropriate clamps and connectors

-

Personal Protective Equipment (PPE): Safety glasses, heat-resistant gloves, lab coat.

3.2 Experimental Workflow Diagram

References

Application Notes and Protocols for "DO 710" in Vacuum Pump Systems

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "DO 710" in the context of vacuum pump systems is ambiguous and can refer to at least two distinct products: Dow Corning™ 710 Fluid , a silicone-based fluid, and Leybonol® LVO 710 , a synthetic cyclic hydrocarbon oil. This document provides detailed application notes and protocols for both substances, tailored for use in research, scientific, and drug development environments where high-performance vacuum is critical.

Dow Corning™ 710 Fluid is a phenylmethyl polysiloxane, recognized for its excellent thermal stability, high radiation resistance, and low volatility, making it suitable for diffusion pumps and applications in nuclear and other radiation-exposed settings.[1][2][3] Leybonol® LVO 710 is a synthetic cyclic hydrocarbon designed for specific vacuum pumps, offering high thermal stability, resistance to oxidation, and chemical inertness, particularly towards acidic gases.[4][5][6][7][8][9]

This document will delineate the properties of each fluid, provide protocols for their application and maintenance in vacuum pump systems, and offer guidance on best practices to ensure optimal performance and longevity of your equipment.

Data Presentation: A Comparative Overview of "DO 710" Fluids

The selection of a vacuum pump fluid is contingent on the specific application, required vacuum level, and the nature of the gases being pumped. The following tables summarize the key quantitative data for both Dow Corning™ 710 and Leybonol® LVO 710 to facilitate an informed decision.

Table 1: Physical and Thermal Properties

| Property | Dow Corning™ 710 Fluid | Leybonol® LVO 710 |

| Chemical Type | Phenylmethyl polysiloxane (Silicone) | Synthetic cyclic hydrocarbon |

| Appearance | Colorless to light straw liquid | - |

| Viscosity at 25°C (77°F) | 500 mm²/s | - |

| Viscosity at 40°C (104°F) | - | 99.6 mm²/s |

| Specific Gravity at 25°C/15.6°C | 1.11 | - |

| Density at 15°C (59°F) | - | 893 kg/m ³ |

| Flash Point (Open Cup) | 302°C (575°F) | > 223°C (433°F) |

| Spontaneous Ignition Temp. | 488°C (910°F) | - |

| Pour Point | -22°C (-8°F) | < -30°C (-22°F) |

| Thermal Decomposition Point | 370°C (698°F) | Very high thermal stability |

| Radiation Resistance | ~1.7 x 10⁸ rads | - |

Data sourced from product technical datasheets.[1][3][4]

Table 2: Vapor Pressure of Dow Corning™ 710 Fluid

| Temperature | Vapor Pressure (kPa) | Vapor Pressure (Torr) |

| 25°C (77°F) | Negligible | Negligible |

| 149°C (300°F) | 0.01 | ~0.075 |

| 232°C (450°F) | 0.2 | ~1.5 |

| 260°C (500°F) | 0.5 | ~3.75 |

| 288°C (550°F) | 1.3 | ~9.75 |

| 316°C (600°F) | 2.9 | ~21.75 |

| 371°C (700°F) | 11.0 | ~82.5 |

Data sourced from the Dow Corning™ 710 Fluid product information sheet.[1]

Experimental Protocols

The following protocols provide a generalized framework for the application and maintenance of "DO 710" fluids in vacuum pump systems. Always consult your specific vacuum pump's manual for detailed instructions and safety precautions.

Protocol 1: Vacuum Pump Fluid Filling and Replacement

Objective: To correctly fill or replace the fluid in a vacuum pump to ensure optimal performance and prevent contamination.

Materials:

-

Appropriate "DO 710" fluid (Dow Corning™ 710 or Leybonol® LVO 710)

-

Personal Protective Equipment (PPE): safety glasses, gloves

-

Lint-free cloths

-

Solvent for cleaning (e.g., isopropyl alcohol), if necessary

-

Drain pan

-

Funnel

Procedure:

-

Pump Shutdown and Isolation:

-

Safely shut down the vacuum pump according to the manufacturer's instructions.

-